molecular formula C15H12Br2N2O2 B11554049 3-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11554049
M. Wt: 412.08 g/mol
InChI Key: BYQVGOUUDFGJPP-GIJQJNRQSA-N
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Description

3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring.

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 5-bromo-2-methoxybenzaldehyde under reflux conditions in a suitable solvent such as methanol. The reaction is usually carried out for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization .

Chemical Reactions Analysis

3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

Scientific Research Applications

3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]benzohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C15H12Br2N2O2

Molecular Weight

412.08 g/mol

IUPAC Name

3-bromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H12Br2N2O2/c1-21-14-6-5-13(17)8-11(14)9-18-19-15(20)10-3-2-4-12(16)7-10/h2-9H,1H3,(H,19,20)/b18-9+

InChI Key

BYQVGOUUDFGJPP-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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